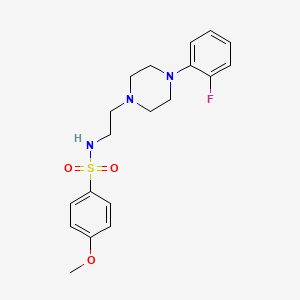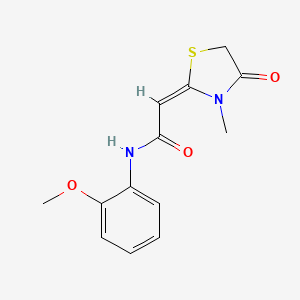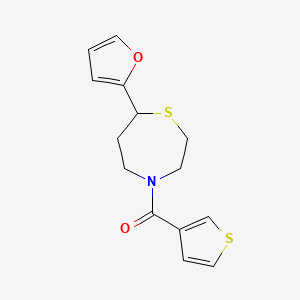![molecular formula C12H18N2O B2927857 4-[(3-Methylmorpholin-4-yl)methyl]aniline CAS No. 1156646-14-8](/img/structure/B2927857.png)
4-[(3-Methylmorpholin-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Methylmorpholin-4-yl)methyl]aniline is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It is characterized by the presence of a morpholine ring substituted with a methyl group and an aniline moiety. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylmorpholin-4-yl)methyl]aniline typically involves the reaction of 3-methylmorpholine with an appropriate aniline derivative under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by nucleophilic substitution with 3-methylmorpholine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Methylmorpholin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to primary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[(3-Methylmorpholin-4-yl)methyl]aniline is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3-Methylmorpholin-4-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Similar structure but with a methoxy group instead of a methyl group.
4-(3-Methylmorpholin-4-yl)aniline: Lacks the methyl group on the morpholine ring.
Uniqueness
4-[(3-Methylmorpholin-4-yl)methyl]aniline is unique due to the presence of both a methyl-substituted morpholine ring and an aniline moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
4-[(3-methylmorpholin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-15-7-6-14(10)8-11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZVBLGUSQYADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2927781.png)
![2-chloro-6-fluoro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B2927782.png)
![3-(dimethylamino)-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2927783.png)


![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2927786.png)
![N-(Cyanomethyl)-N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2927787.png)
![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2927793.png)


